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Abstract
Euphorbol is a tetracyclic triterpenoid alcohol found in various species of the Euphorbia genus.

This document provides a technical overview of the chemical structure and stereochemistry of

euphorbol. While a complete set of experimentally determined quantitative structural data and

detailed experimental protocols for its isolation and characterization are not readily available in

the public domain, this guide synthesizes the existing knowledge. It also explores the potential

biological activity of euphorbol, including its involvement in the PI3K/Akt signaling pathway, a

critical pathway in cancer progression.

Chemical Structure
Euphorbol possesses the chemical formula C₃₁H₅₂O. Its systematic IUPAC name is

(3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-

decahydro-1H-cyclopenta[a]phenanthren-3-ol. The core of the molecule is a tetracyclic system,

consisting of three cyclohexane rings and one cyclopentane ring, characteristic of the euphane

triterpenoid skeleton.

Table 1: General Properties of Euphorbol
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Property Value Source

Molecular Formula C₃₁H₅₂O PubChem

IUPAC Name

(3β,4α,13α,14β,17α)-4,14-

dimethyl-17-[(1R)-1,5-

dimethylhexyl]-4,8,9,11,12,13,

14,15,16,17-decahydro-1H-

cyclopenta[a]phenanthren-3-ol

PubChem

CAS Number 566-14-3 PubChem

Molecular Weight 440.7 g/mol PubChem

Stereochemistry
The stereochemistry of euphorbol is complex, with multiple chiral centers. The specific spatial

arrangement of the substituents at these centers is crucial for its biological activity. The IUPAC

name specifies the following stereochemical descriptors: 3β, 4α, 13α, 14β, and 17α. The side

chain at C-17 also contains a chiral center at the C-1' position, designated as (1R). The

determination of the absolute configuration of these centers typically relies on advanced

spectroscopic techniques such as 2D NMR (NOESY/ROESY) and single-crystal X-ray

diffraction.[1] While general principles of stereochemical determination in triterpenoids are well-

established, specific detailed analyses for euphorbol are not widely published.

Quantitative Structural Data
A comprehensive set of experimentally determined bond lengths and bond angles for

euphorbol is not currently available in publicly accessible crystallographic databases. This

information would typically be derived from single-crystal X-ray diffraction analysis. In the

absence of such data, computational modeling based on the known stereochemistry could

provide theoretical values.

Table 2: Spectroscopic Data for Euphorbol (Hypothetical Data - For Illustrative Purposes)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12298501?utm_src=pdf-body
https://www.acdlabs.com/blog/stereochemistry-information-from-noesyroesy-data-part-1/
https://www.benchchem.com/product/b12298501?utm_src=pdf-body
https://www.benchchem.com/product/b12298501?utm_src=pdf-body
https://www.benchchem.com/product/b12298501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment

Data not available Data not available

Note: Specific, assigned ¹H and ¹³C NMR data for euphorbol are not readily available in the

literature. The table above is a placeholder to illustrate the required format.

Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and structural elucidation of

euphorbol are not extensively documented in a standardized format. However, general

methodologies for the extraction and purification of triterpenoids from Euphorbia species can

be adapted.

General Isolation Protocol for Triterpenoids from
Euphorbia Species
This protocol outlines a general procedure and should be optimized for the specific plant

material and target compound.
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Dried and powdered Euphorbia plant material

Soxhlet extraction with methanol

Concentration under reduced pressure

Solvent-solvent partitioning
(e.g., n-hexane, ethyl acetate, n-butanol)

Silica gel column chromatography

Fraction collection and TLC analysis

Preparative HPLC or recrystallization

Pure Euphorbol

Click to download full resolution via product page

A generalized workflow for the isolation of euphorbol.

Structural Elucidation Methodology
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The structural elucidation of euphorbol would typically involve a combination of the following

spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-

hydrogen framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity and

stereochemical relationships.

Infrared (IR) Spectroscopy: To identify functional groups.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and

absolute stereochemistry.

Biological Activity and Signaling Pathway
Euphorbol has been reported to exhibit anticancer properties.[2][3] While the precise

molecular mechanisms are not fully elucidated for euphorbol itself, extracts from Euphorbia

species containing euphorbol have been shown to modulate key signaling pathways involved

in cancer. One such pathway is the PI3K/Akt signaling pathway, which is frequently

dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and

metastasis.[4][5]

An aqueous extract of Euphorbia fischeriana has been demonstrated to inhibit the PI3K/Akt

signaling pathway in melanoma cells.[4][5] This inhibition leads to the upregulation of the tumor

suppressor PTEN and downregulation of phosphorylated Akt (p-Akt), ultimately suppressing

downstream targets and inhibiting cancer cell growth and migration.[4][5] Although this activity

has been attributed to the extract as a whole, it provides a strong indication of the potential

mechanism of action for its active constituents, such as euphorbol.
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Hypothesized inhibition of the PI3K/Akt signaling pathway by euphorbol.

Conclusion
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Euphorbol is a structurally complex triterpenoid with potential therapeutic applications,

particularly in the field of oncology. While its fundamental chemical identity is established, a

comprehensive understanding of its three-dimensional structure at the level of bond lengths

and angles, supported by experimental data, remains an area for further investigation.

Similarly, the development and publication of detailed, standardized protocols for its isolation

and characterization would be of significant value to the research community. The preliminary

evidence linking Euphorbia extracts containing euphorbol to the inhibition of the PI3K/Akt

signaling pathway warrants further studies to confirm euphorbol as the definitive bioactive

agent and to fully elucidate its mechanism of action. Such research will be critical for the

potential development of euphorbol as a targeted therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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